Cu-Imcc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper-Intermetallic Composition Composite (Cu-Imcc) is a compound formed by the interaction of copper with other metals, typically tin, to create intermetallic compounds. These compounds are known for their excellent thermal and electrical conductivity, making them highly valuable in various industrial applications, particularly in the field of electronics and semiconductor packaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cu-Imcc typically involves the reaction of copper with tin under controlled conditions. One common method is the solid-liquid interdiffusion (SLID) bonding process, where copper and tin are brought into contact at elevated temperatures, allowing the metals to diffuse and form intermetallic compounds . The reaction conditions often include temperatures ranging from 250°C to 300°C and controlled atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, this compound is produced using advanced techniques such as vacuum thermal compression bonding. This method involves applying pressure and heat to copper and tin layers, promoting the rapid formation of intermetallic compounds. The process is optimized to achieve uniform thickness and high shear strength of the resulting joints .

Análisis De Reacciones Químicas

Types of Reactions

Cu-Imcc undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of intermetallic compounds involves the dissolution of copper in liquid tin, followed by a chemical reaction between the components and subsequent crystallization .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include copper and tin. The reaction conditions typically involve high temperatures and controlled atmospheres to facilitate the diffusion and reaction of the metals .

Major Products Formed

The major products formed from the reactions between copper and tin are intermetallic compounds such as Cu3Sn and Cu6Sn5. These compounds exhibit excellent thermal and electrical properties, making them suitable for high-temperature applications .

Aplicaciones Científicas De Investigación

Cu-Imcc has a wide range of scientific research applications across various fields:

Mecanismo De Acción

The mechanism of action of Cu-Imcc in biological systems is primarily based on its redox activity. Copper ions can cycle between +1 and +2 oxidation states, leading to the generation of reactive oxygen species (ROS). This redox activity induces oxidative stress, which can be lethal to cancer cells . Additionally, this compound interacts with various molecular targets and pathways, including those involved in energy production and metabolism .

Comparación Con Compuestos Similares

Cu-Imcc is unique compared to other intermetallic compounds due to its specific composition and properties. Similar compounds include:

Sn-Ag-Cu (SAC) alloys: These are commonly used in soldering applications but have lower thermal stability compared to this compound.

Au-Sn and Au-Ge alloys: These noble metal composites are used for high-temperature applications but are more expensive than this compound.

Al-Cu intermetallic compounds: These are used in welding applications but have different mechanical properties compared to this compound.

This compound stands out due to its excellent combination of thermal and electrical conductivity, making it highly suitable for advanced electronic and industrial applications.

Propiedades

Número CAS |

57596-11-9 |

|---|---|

Fórmula molecular |

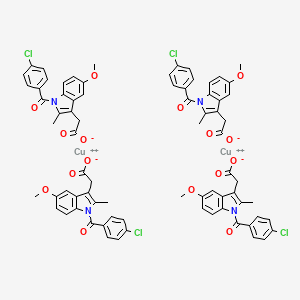

C76H60Cl4Cu2N4O16 |

Peso molecular |

1554.2 g/mol |

Nombre IUPAC |

dicopper;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

InChI |

InChI=1S/4C19H16ClNO4.2Cu/c4*1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;/h4*3-9H,10H2,1-2H3,(H,22,23);;/q;;;;2*+2/p-4 |

Clave InChI |

ZCCDQYNAOTZLJJ-UHFFFAOYSA-J |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |

SMILES canónico |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Cu+2].[Cu+2] |

Key on ui other cas no. |

57596-11-9 |

Sinónimos |

Cu(II)2(indomethacinate)4 complex Cu-IMCC cupric(indomethacinate)4complex |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.